molecular formula C19H9ClF3N5OS B10947744 5-(5-Chlorothiophen-2-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-(5-Chlorothiophen-2-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10947744
M. Wt: 447.8 g/mol
InChI Key: PWKOBMLVSKMZNM-UHFFFAOYSA-N
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Description

2-[5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-phenyl-1,3,4-oxadiazole is a complex heterocyclic compound This compound is notable for its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a trifluoromethyl group, and a 1,3,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-phenyl-1,3,4-oxadiazole typically involves multi-step reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the trifluoromethyl group and the 1,3,4-oxadiazole ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final product is usually purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods like high-performance liquid chromatography. The scalability of the synthesis process is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-phenyl-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chloro or trifluoromethyl groups with nucleophiles .

Scientific Research Applications

2-[5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-phenyl-1,3,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition can result in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, making it a promising candidate for drug development .

Properties

Molecular Formula

C19H9ClF3N5OS

Molecular Weight

447.8 g/mol

IUPAC Name

2-[5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C19H9ClF3N5OS/c20-15-7-6-13(30-15)11-8-14(19(21,22)23)28-16(24-11)9-12(27-28)18-26-25-17(29-18)10-4-2-1-3-5-10/h1-9H

InChI Key

PWKOBMLVSKMZNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=NN4C(=CC(=NC4=C3)C5=CC=C(S5)Cl)C(F)(F)F

Origin of Product

United States

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